molecular formula C13H18N4O3 B11741680 Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine

Katalognummer: B11741680
Molekulargewicht: 278.31 g/mol
InChI-Schlüssel: SARALIBROBXNDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine is a chemical compound with the molecular formula C13H18N4O3. It is known for its unique structure, which includes a methoxy group, a nitrophenyl group, and a piperazine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine typically involves the reaction of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde with methoxyamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine can be compared with other similar compounds, such as:

    2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: Similar structure but with a piperidine ring instead of a piperazine ring.

    4-({[(4-Methylpiperazin-1-yl)amino]carbonothioyl}amino)benzenesulfonamide: Contains a sulfonamide group instead of a nitro group.

Eigenschaften

Molekularformel

C13H18N4O3

Molekulargewicht

278.31 g/mol

IUPAC-Name

N-methoxy-1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanimine

InChI

InChI=1S/C13H18N4O3/c1-15-5-7-16(8-6-15)12-4-3-11(10-14-20-2)9-13(12)17(18)19/h3-4,9-10H,5-8H2,1-2H3

InChI-Schlüssel

SARALIBROBXNDE-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.